molecular formula C19H17FN4O B2636220 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one CAS No. 885189-49-1

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B2636220
CAS No.: 885189-49-1
M. Wt: 336.37
InChI Key: CFEZNUAHHUTUQH-UHFFFAOYSA-N
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Description

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a pyrrolone derivative featuring a benzimidazole moiety and a fluorophenyl-containing ethyl substituent. Its molecular formula is C₁₇H₁₃FN₄O, with a molecular weight of 308.310 g/mol . The compound is structurally characterized by:

  • A dihydro-pyrrol-3-one core.
  • A 1H-1,3-benzodiazol-2-yl (benzimidazole) group at position 2.
  • A 2-(4-fluorophenyl)ethyl substituent at position 1.

This compound is registered under identifiers such as CAS 459137-97-4 and CHEMBL1457887, with applications in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-5-imino-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O/c20-13-7-5-12(6-8-13)9-10-24-11-16(25)17(18(24)21)19-22-14-3-1-2-4-15(14)23-19/h1-8,21,25H,9-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTLGTGBJAWXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=N)N1CCC2=CC=C(C=C2)F)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C16H16N4O
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 885458-33-3

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that the benzodiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study on related compounds demonstrated that they could effectively target multiple cancer cell lines, including breast and colon cancer cells .

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Another notable activity is the anti-inflammatory effect observed in preclinical models. Compounds similar to 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one have been shown to reduce inflammatory markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • Receptor Binding : It can bind to receptors that modulate cellular signaling pathways related to inflammation and cell growth.
  • DNA Interaction : Some studies suggest that it may intercalate into DNA, leading to disruptions in replication and transcription processes.

Table of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 < 10 µM
AntimicrobialDisk DiffusionZone of inhibition > 15 mm
Anti-inflammatoryELISAReduced TNF-alpha levels by 30%

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of a related benzimidazole derivative in human breast cancer cells (MCF-7). The compound was administered at varying concentrations over 48 hours, resulting in a dose-dependent decrease in cell viability. The study concluded that the compound could serve as a lead for further development into a therapeutic agent against breast cancer .

Case Study: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 12.5 to 50 µg/mL. These findings support the potential use of this compound in treating bacterial infections .

Scientific Research Applications

Structure

The structure of this compound features a pyrrolone ring fused with a benzodiazole moiety, which contributes to its biological activity. The presence of fluorophenyl and amino groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an inhibitor of fibroblast growth factor receptor 1 (FGFR1), a key player in tumorigenesis.

  • Case Study : A series of derivatives were synthesized, demonstrating promising inhibitory activity against FGFR1 with IC50 values ranging from 0.32 to 5.6 μM. These compounds exhibited antiproliferative effects on KG1 myeloma cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Findings : In vitro studies showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Neuroprotective Effects

Research indicates that compounds similar to this one may offer neuroprotective benefits.

  • Mechanism : The compound's ability to inhibit specific kinases involved in neurodegenerative diseases has been explored, showing promise for treating conditions like Alzheimer's disease .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated.

  • Research Insights : Studies have demonstrated that it can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in various cell models .
Activity TypeTargetIC50 Value (μM)Reference
FGFR1 InhibitionTumorigenesis0.32 - 5.6
AntibacterialVarious BacteriaVaries
NeuroprotectionKinase InhibitionNot specified
Anti-inflammatoryCytokine ProductionNot specified

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include the formation of the pyrrolone and subsequent functionalization with benzodiazole and fluorophenyl groups.

Synthetic Route Overview

  • Formation of Pyrrolone : Initial cyclization reactions yield the pyrrolone core.
  • Functionalization : Subsequent reactions introduce the benzodiazole and fluorophenyl moieties.
  • Purification : The final product is purified using chromatography techniques.

Comparison with Similar Compounds

Compound 20 : 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one

  • Molecular Formula: C₂₅H₃₀NO₄
  • Molecular Weight : 408.2273 g/mol
  • Key Features :
    • A tert-butylphenyl substituent at position 3.
    • A 4-methylbenzoyl group at position 4.
    • Melting point: 263–265°C .

Compound 21 : 5-(4-Dimethylamino-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one

  • Molecular Formula : C₂₄H₂₇N₂O₄
  • Molecular Weight : 407.49 g/mol (calculated).
  • Key Features: A dimethylaminophenyl group at position 5. Synthesized in 62% yield via aldehyde condensation .

Fluorophenyl-Containing Analogues

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one

  • Molecular Formula : C₁₆H₁₁FN₄O
  • Molecular Weight : 294.29 g/mol .
  • Key Features :
    • Direct 4-fluorophenyl substitution at position 1 (vs. 2-(4-fluorophenyl)ethyl in the target).

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

  • Molecular Formula: C₂₃H₁₇FNO₅
  • Molecular Weight : 406.39 g/mol .
  • Key Features :
    • A furylmethyl group at position 1.
    • A 4-hydroxyphenyl substituent at position 5.
  • Comparison : The furan ring introduces π-stacking capabilities, while the hydroxyl group enhances polarity compared to the target compound’s benzimidazole and fluorophenyl groups .

Heterocyclic Variations

4-(1,3-Benzothiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one

  • Molecular Formula : C₁₈H₁₄N₄OS
  • Molecular Weight : 354.40 g/mol .
  • Key Features :
    • Benzothiazole instead of benzimidazole.
    • Propynyl group at position 1.
  • Comparison : Replacing benzimidazole with benzothiazole alters electronic properties (sulfur vs. nitrogen), impacting binding affinity in enzyme inhibition studies .

Research Findings and Structural Insights

  • Synthetic Methods : Analogues like Compounds 20 and 21 are synthesized via aldehyde condensations, suggesting the target compound may employ similar strategies with tailored aldehydes (e.g., 2-(4-fluorophenyl)ethylamine derivatives) .
  • Crystallography : Programs like SHELXL and Multiwfn are critical for resolving structural details, such as hydrogen-bonding networks and electron density maps, in pyrrolone derivatives.
  • Bioactivity : Fluorophenyl and benzimidazole groups are associated with kinase inhibition and antimicrobial activity, though specific data for the target compound require further study .

Q & A

Q. What are the standard synthetic routes for the pyrrol-3-one core in this compound?

The pyrrol-3-one core is typically synthesized via base-assisted cyclization of hydroxy-pyrrolidinone precursors. For example, cyclization of 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives with substituted aldehydes or amines under basic conditions (e.g., KOH/EtOH) yields the target scaffold. Modifications to substituents (e.g., benzodiazolyl or fluorophenyl groups) are achieved by varying the aldehyde or amine reactants .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on:

  • 1H/13C NMR : To identify proton environments (e.g., NH2, fluorophenyl protons) and carbon connectivity.
  • HRMS : Validates molecular weight (e.g., m/z 386.1232 [M+H]+ for chloro-substituted analogs) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding interactions (e.g., benzodiazolyl stacking) .

Q. What in vitro assays are used for preliminary bioactivity screening?

Common assays include:

  • Kinase inhibition : ATP-binding pocket competition assays (IC50 determination).
  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
  • Fluorescence-based binding : To assess interactions with DNA or proteins (e.g., benzodiazolyl intercalation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

SAR studies focus on:

  • Benzodiazolyl modifications : Replacing 1H-1,3-benzodiazol-2-yl with 1H-imidazol-2-yl reduces steric hindrance, enhancing target binding .
  • Fluorophenyl positioning : Para-fluorine (vs. ortho/meta) improves metabolic stability due to reduced CYP450 interactions .
  • Pyrrolone ring flexibility : Saturation of the dihydro-pyrrolone ring enhances conformational rigidity, improving selectivity .

Q. How can contradictory data in solubility vs. bioactivity be resolved?

Contradictions arise when hydrophobic substituents (e.g., tert-butyl) improve membrane permeability but reduce aqueous solubility. Strategies include:

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently .
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance solubility without compromising activity .

Q. What computational methods predict binding modes with target proteins?

  • Molecular docking (AutoDock Vina) : Models interactions between the benzodiazolyl group and kinase hinge regions.
  • MD simulations (GROMACS) : Assess stability of fluorophenyl-protein hydrophobic interactions over 100-ns trajectories .

Q. How are reaction conditions optimized for scale-up synthesis?

  • Catalyst screening : Transition from KOH to DBU improves cyclization efficiency (yield ↑ 15%) .
  • Solvent optimization : Replacing EtOH with THF reduces reaction time (3 h → 1 h) .

Q. How is stereochemical purity ensured during synthesis?

  • Chiral HPLC : Separates enantiomers (e.g., R vs. S-configuration at pyrrolidine centers) .
  • Circular dichroism (CD) : Confirms absolute configuration in crystallized products .

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